6-N-Biotinylaminohexyl Hydrogenphosphate
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Overview
Description
6-N-Biotinylaminohexyl Hydrogenphosphate is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound features a biotin group and a hydrogen phosphate group, making it useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Hydrogenphosphate involves the reaction of biotinylated hexylamine with hydrogen phosphate. The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the biotin and phosphate groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography to achieve the desired level of purity for research applications .
Chemical Reactions Analysis
Types of Reactions
6-N-Biotinylaminohexyl Hydrogenphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Water, methanol, and other polar solvents.
Catalysts: Acidic or basic catalysts to facilitate hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound include biotinylated derivatives and phosphonate esters, depending on the nucleophile used in the reaction .
Scientific Research Applications
6-N-Biotinylaminohexyl Hydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of biotinylated compounds.
Biology: Utilized in affinity-based assays such as pull-down assays to study protein-protein interactions.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated materials for various industrial applications .
Mechanism of Action
The mechanism of action of 6-N-Biotinylaminohexyl Hydrogenphosphate involves its ability to form strong bonds with streptavidin proteins through the biotin group. This interaction is highly specific and stable, making it useful for affinity-based applications. The phosphonate group can also participate in nucleophilic substitution reactions, allowing for the modification of the compound for various research purposes .
Comparison with Similar Compounds
Similar Compounds
6-N-Biotinylaminohexyl Hydrogenphosphonate: Similar in structure but features a hydrogen phosphonate group instead of a hydrogen phosphate group
Biotinylated Hexylamine: Lacks the phosphate group but contains the biotinylated hexylamine structure.
Biotinylated Phosphates: Compounds with similar biotin and phosphate groups but different linker structures.
Uniqueness
6-N-Biotinylaminohexyl Hydrogenphosphate is unique due to its combination of a biotin group and a hydrogen phosphate group, making it highly versatile for various biochemical applications. Its ability to form strong bonds with streptavidin proteins and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H30N3O6PS |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl dihydrogen phosphate |
InChI |
InChI=1S/C16H30N3O6PS/c20-14(17-9-5-1-2-6-10-25-26(22,23)24)8-4-3-7-13-15-12(11-27-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)(H2,22,23,24)/t12-,13-,15-/m0/s1 |
InChI Key |
HTYCAPREFZTEBA-YDHLFZDLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Origin of Product |
United States |
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